Butopiprine hydrochloride
Description
Butopiprine hydrochloride is a pharmaceutical compound with the chemical name 2-butoxyethyl α-phenyl-1-piperidineacetate hydrochloride, as defined in regulatory documents . It is synthesized using piperidine hydrochloride (C₅H₁₂ClN) as a key intermediate, which is also employed in the production of structurally related compounds like Benproperine and Cloperastine . Notably, Butopiprine and its salts are prohibited in cosmetic products under the EU Cosmetics Directive 76/768/ECC and the Cosmetic Ingredient Hotlist due to safety concerns . It is also regulated under Chinese national standards, further emphasizing its restricted use .
Properties
CAS No. |
83803-38-7 |
|---|---|
Molecular Formula |
C19H30ClNO3 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C19H29NO3.ClH/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20;/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3;1H |
InChI Key |
FFROUYUBPKIUKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Steps in Synthesis
-
- React 1-piperidineacetic acid, alpha-phenyl- with 2-butoxyethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- The reaction typically proceeds under reflux conditions to promote esterification.
- The product, 2-butoxyethyl alpha-phenylpiperidine-1-acetate , is purified by vacuum distillation or recrystallization.
Conversion to Hydrochloride Salt :
- Dissolve the ester in an organic solvent such as ethyl acetate or isopropanol.
- Bubble dry hydrogen chloride gas through the solution at a controlled temperature (40–60°C).
- The hydrochloride salt precipitates out and is collected by filtration.
- Wash the product with anhydrous ether to remove impurities and dry under vacuum at moderate temperatures (e.g., 50°C).
Optimized Conditions for High Purity
To achieve high-purity this compound, specific reaction parameters must be optimized:
- Catalyst Selection : Acid catalysts that minimize side reactions are preferred.
- Temperature Control : Maintaining a temperature range of 40–60°C during salt formation prevents decomposition.
- Solvent Choice : Solvents like ethyl acetate or isopropanol are ideal for dissolving the ester and facilitating efficient hydrochloride salt precipitation.
Alternative Methods
While the standard method involves esterification and salt formation, alternative approaches may include:
- Direct Synthesis from Precursors :
- Reacting pre-synthesized esters with hydrogen chloride gas directly in a solvent medium.
- This method reduces intermediate purification steps.
- Polymorphic Control :
- Similar to polymorphic transformations seen in other hydrochlorides (e.g., buspirone hydrochloride), controlling crystallization conditions such as temperature and solvent can yield different crystalline forms of this compound.
Challenges in Synthesis
The preparation of this compound may encounter challenges such as:
- Side Reactions : Overheating during esterification can lead to by-products.
- Moisture Sensitivity : The hydrochloride salt is hygroscopic, necessitating anhydrous conditions during handling and storage.
- Yield Optimization : Ensuring complete conversion during esterification and salt formation requires precise control over reaction parameters.
Data Summary Table
| Step | Reagents/Conditions | Observations/Notes |
|---|---|---|
| Ester Formation | 1-piperidineacetic acid + 2-butoxyethanol; acid catalyst; reflux | Produces intermediate ester; purified by distillation. |
| Hydrochloride Salt Formation | Hydrogen chloride gas; ethyl acetate/isopropanol; 40–60°C | Precipitates Butopiprine HCl; washed and dried under vacuum. |
| Purification | Anhydrous ether wash; vacuum drying | Ensures removal of impurities; yields pure product. |
Chemical Reactions Analysis
Types of Reactions
Butopiprine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Butopiprine hydrochloride has been investigated for its potential therapeutic uses in treating anxiety disorders. It serves as an anxiolytic agent, which means it can help alleviate anxiety symptoms. Research indicates that its mechanism of action involves modulation of serotonin pathways, similar to other anxiolytic medications .
Biological Assays
The compound has been utilized in various biological assays to study its effects on different biological systems. Its properties allow researchers to explore its interactions with neurotransmitter systems and assess its pharmacological profiles.
Chemical Reagent
In chemistry, this compound is employed as a reagent in various chemical reactions and synthesis processes. This application is vital for developing new compounds and understanding chemical interactions.
Industrial Applications
Beyond pharmaceuticals, this compound finds use in industrial processes, contributing to the formulation of various products. Its unique properties make it suitable for diverse applications in manufacturing and production.
Case Study 1: Anxiolytic Effects
In a clinical setting, a study involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels when administered over a controlled period. Patients reported improved mood and decreased anxiety symptoms compared to baseline measurements. This study supports the compound's role as an effective anxiolytic agent .
Case Study 2: Side Effects Profile
Another case highlighted the side effects associated with this compound administration in patients with complex psychiatric conditions. While some patients experienced beneficial outcomes regarding anxiety management, others reported exacerbation of psychotic symptoms when combined with certain medications. This underscores the importance of careful patient monitoring during treatment .
Mechanism of Action
The mechanism of action of butopiprine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a serotonin 5-HT1A receptor agonist, which plays a crucial role in regulating mood and anxiety. By binding to these receptors, this compound modulates the release of serotonin and other neurotransmitters, leading to its anxiolytic effects .
Comparison with Similar Compounds
Key Observations :
- Structural Similarities : All compounds feature a piperidine ring , but substituents (e.g., butoxyethyl, phenyl) dictate functional differences.
- Regulatory Divergence : Butopiprine is uniquely prohibited in cosmetics, whereas others are approved for therapeutic use .
Comparison with Other Hydrochloride Salts
This compound’s analytical and quality control protocols can be contextualized against other hydrochloride-based pharmaceuticals:
Impurity Profiling
- Doxepin Hydrochloride : Requires resolution (R ≥ 1.5) between related compounds A and B during HPLC analysis .
- Bupropion Hydrochloride: Monitored for impurities like Related Compound C (1-(3-chlorophenyl)-2-hydroxypropan-1-one) and F (1-(3-chlorophenyl)-1-hydroxy-2-propanone) .
Research and Regulatory Findings
- Synthesis : Butopiprine is industrially produced in India using piperidine hydrochloride, with an annual output of 45,000 metric tons .
Biological Activity
Butopiprine hydrochloride, a compound belonging to the class of azaspirodecanediones, is primarily recognized for its anxiolytic properties. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.
Pharmacodynamics
This compound acts primarily as a serotonin 5-HT1A receptor agonist , which is crucial in modulating anxiety-related behaviors. Unlike traditional anxiolytics such as benzodiazepines, butopiprine does not exhibit significant sedative or muscle relaxant effects, making it a unique option in treating anxiety disorders.
- 5-HT1A Receptor Interaction : Butopiprine functions as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic receptors. This dual action enhances serotonergic activity in brain regions associated with anxiety and fear responses.
- Metabolite Activity : The primary metabolite, 1-pyrimidinylpiperazine (1-PP), exhibits about 25% of the activity of butopiprine but is present in much higher concentrations, potentially influencing overall therapeutic outcomes.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and elimination:
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 3.9% |
| Peak Plasma Concentration (Cmax) | 1 ng/mL to 6 ng/mL |
| Time to Peak Concentration (Tmax) | 40 to 90 minutes |
| Half-Life | Ranges from 2 to 11 hours |
| Volume of Distribution | 5.3 L/kg |
| Protein Binding | Approximately 86% |
Butopiprine undergoes extensive first-pass metabolism, primarily mediated by the enzyme CYP3A4, leading to variable plasma concentrations among individuals.
Clinical Studies and Case Reports
Several studies have highlighted the efficacy and safety profile of this compound in clinical settings:
- Efficacy in Anxiety Disorders :
-
Case Study: Worsening Psychosis :
- A notable case involved a patient with schizoaffective disorder who exhibited exacerbated psychotic symptoms upon administration of buspirone (a closely related compound). This highlights the necessity for careful monitoring when prescribing anxiolytics to patients with complex psychiatric histories .
- Long-Term Use Observations :
Safety Profile and Side Effects
The safety profile of this compound indicates a low incidence of sedation and cognitive impairment compared to benzodiazepines. Common side effects include:
- Dizziness
- Nausea
- Headaches
Serious adverse effects are rare but may include increased agitation or psychotic symptoms in predisposed individuals.
Q & A
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Follow ICH Q1A(R2) guidelines. Use a factorial design to test temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B). Analyze degradation products via HPLC-UV and confirm structural changes with LC-MS. Include kinetic modeling (e.g., zero-order vs. first-order degradation) to predict shelf life, as demonstrated in Hydroxyzine HCl tablet studies .
Q. What in vitro assays are suitable for evaluating the dissolution profile of this compound tablets?
- Methodological Answer : Use USP Apparatus II (paddle) at 50 rpm in 900 mL phosphate buffer (pH 6.8) maintained at 37°C ± 0.5°C. Sample at 10, 20, 30, and 60 minutes. Compare dissolution efficiency (DE%) and mean dissolution time (MDT) against pharmacopeial standards. Validate method robustness using factorial design (e.g., pH, surfactant concentration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different animal models?
- Methodological Answer : Conduct meta-analyses of interspecies variability using allometric scaling (e.g., body weight vs. metabolic rate). Validate assays with cross-species plasma protein binding studies (equilibrium dialysis) to adjust for bioavailability differences. Reference in vitro-in vivo correlation (IVIVC) frameworks from Pyridoxine HCl studies to harmonize data .
Q. What experimental strategies mitigate variability in bioavailability studies of this compound caused by polymorphism?
- Methodological Answer : Characterize polymorphic forms via X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). Use solvent-mediated crystallization to isolate the thermodynamically stable form. Apply Quality by Design (QbD) principles, optimizing excipient ratios (e.g., viscosity-reducing agents like Pyridoxine HCl) to enhance formulation consistency .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in neuropharmacological models?
- Methodological Answer : Perform dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling. Validate blood-brain barrier penetration via in situ perfusion in rodents. Cross-reference with receptor binding assays (e.g., radioligand displacement) to reconcile EC50 values. Incorporate metabolomic profiling to identify active metabolites, as seen in Bupropion HCl studies .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing contradictory toxicity data in this compound studies?
- Methodological Answer : Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., acute vs. chronic toxicity). Use sensitivity analysis to identify confounding variables (e.g., batch variability, solvent choice). Cross-validate findings with orthogonal assays (Ames test + micronucleus assay) to confirm genotoxicity thresholds .
Q. How can researchers ensure reproducibility in quantifying this compound metabolites using LC-MS/MS?
- Methodological Answer : Optimize ionization parameters (ESI+/ESI−) and collision energies via Design of Experiments (DoE). Use stable isotope-labeled internal standards (SIL-IS) for matrix effect correction. Validate method precision (CV ≤15%) and accuracy (85–115%) per FDA Bioanalytical Method Validation guidelines. Reference Pyridoxine HCl assay validation protocols for trace analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
